molecular formula C20H17ClFN5O3 B2809623 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 1052566-65-0

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2809623
CAS No.: 1052566-65-0
M. Wt: 429.84
InChI Key: OTTTWYHYNQIHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a complex pyrrolotriazolone core substituted with a 3-chloro-4-fluorophenyl group and an N-(3,4-dimethylphenyl)acetamide side chain. The compound’s structural uniqueness arises from its fused triazole-pyrrolidine-dione system, which may confer enhanced metabolic stability compared to simpler heterocycles .

Properties

IUPAC Name

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O3/c1-10-3-4-12(7-11(10)2)23-16(28)9-26-18-17(24-25-26)19(29)27(20(18)30)13-5-6-15(22)14(21)8-13/h3-8,17-18H,9H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTTWYHYNQIHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide (CAS Number: 1052566-93-4) belongs to a class of compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

  • Molecular Formula : C20H17ClFN5O3
  • Molecular Weight : 429.8 g/mol
  • Structure : The compound features a complex structure that includes a tetrahydropyrrolo[3,4-d][1,2,3]triazole moiety and a chloro-fluoro-substituted phenyl group.

Biological Activity Overview

The biological activity of this compound has been primarily investigated through its inhibitory effects on various enzymes and its potential therapeutic applications.

Inhibition Studies

Recent studies have focused on the compound's ability to inhibit specific enzymes such as AbTYR (a type of tyrosinase). The IC50 values for several derivatives of this compound were compared with established inhibitors like kojic acid. For instance:

  • Compound 2c exhibited significant inhibitory activity against AbTYR with an IC50 value lower than that of its parent compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding how modifications to the compound affect its biological activity. The presence of the 3-chloro-4-fluorophenyl group has been noted to enhance inhibitory potency significantly. In contrast, modifications that reduce steric hindrance or alter electronic properties can diminish activity.

CompoundIC50 (µM)Remarks
2c15.5Enhanced inhibition compared to parent
3b53.0Moderate inhibition
Parent45.0Baseline activity

The mechanism by which this compound exerts its biological effects involves binding to target enzymes and altering their function. This interaction can lead to:

  • Inhibition of enzymatic activity,
  • Alteration of metabolic pathways,
  • Potential therapeutic effects in conditions such as hyperpigmentation or other diseases associated with tyrosinase activity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vitro Studies : Research demonstrated that the compound effectively inhibited melanin production in melanocytes by targeting tyrosinase activity. This suggests potential applications in skin lightening formulations .
  • In Vivo Studies : Animal models have shown promising results where treatment with the compound led to decreased pigmentation levels without significant side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs and their properties, based on available evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Notable Features
Target Compound C₂₂H₁₈ClFN₄O₃ 3-chloro-4-fluorophenyl, 3,4-dimethylphenyl Fused pyrrolotriazolone core; high polarity due to dione and acetamide groups
2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide C₂₂H₁₈ClFN₄O₃ 3-chloro-4-fluorophenyl, 2,3-dimethylphenyl Isomeric dimethyl substitution on phenyl; potential differences in steric hindrance
Zygocaperoside (from Zygophyllum fabago) Not specified Triterpenoid glycoside Natural product with anti-inflammatory properties; unrelated core structure
Isorhamnetin-3-O-glycoside C₂₂H₂₂O₁₂ Flavonoid glycoside Antioxidant activity; distinct sugar moiety and phenolic groups

Key Observations

Structural Isomerism : The target compound differs from its closest analog () only in the position of the methyl groups on the phenyl ring (3,4-dimethyl vs. 2,3-dimethyl). This positional isomerism may influence binding affinity in biological targets due to altered electronic and steric environments .

Core Heterocycle vs. Natural Products: Compared to Zygocaperoside and Isorhamnetin-3-O-glycoside (), the target compound’s synthetic pyrrolotriazolone core lacks the natural product glycosylation or flavonoid motifs, suggesting divergent pharmacological pathways.

Physicochemical Properties : The presence of electron-withdrawing groups (chloro, fluoro) and polar dione/acetamide functionalities likely enhances solubility relative to purely aromatic analogs but may reduce membrane permeability.

Research Findings and Data Gaps

  • No specific protocols are cited in the evidence.
  • Biological Data: No activity data (e.g., IC₅₀, binding assays) are available in the provided evidence. Comparative efficacy with analogs cannot be ascertained.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.